molecular formula C6H4BrCl2N B1601598 2-Bromo-3,5-dichloro-4-methylpyridine CAS No. 344324-94-3

2-Bromo-3,5-dichloro-4-methylpyridine

Cat. No. B1601598
CAS RN: 344324-94-3
M. Wt: 240.91 g/mol
InChI Key: HLDVAOYSLNZHFD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H4BrCl2N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dichloro-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 2nd position, and chlorine atoms at the 3rd and 5th positions. There is also a methyl group attached to the 4th carbon .


Physical And Chemical Properties Analysis

2-Bromo-3,5-dichloro-4-methylpyridine is a solid at room temperature. It has a molecular weight of 240.91 .

Scientific Research Applications

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

“2-Bromo-3,5-dichloro-4-methylpyridine” is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Synthesis of Potent p38α MAP Kinase Inhibitors

This compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and have hydroxyl containing moieties at the imidazole C 2 -position that may interact with the ribose and the phosphate binding site of the enzyme .

Preparation of Methoxy-2-(2-pyridyl)indoles

“2-Bromo-3,5-dichloro-4-methylpyridine” may be used in the preparation of methoxy-2-(2-pyridyl)indoles . These compounds have potential applications in medicinal chemistry.

Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

This compound can be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . This reaction is a key step in the synthesis of many biologically active compounds.

Synthesis of Spiro-fused Ladder-type Boron (III) Compounds

“2-Bromo-3,5-dichloro-4-methylpyridine” is used in the synthesis of spiro-fused ladder-type boron (III) compounds . These compounds have been characterized for their electrochemistry and photophysical behavior .

Synthesis of Ocular Age Pigment A2-E

This compound may be used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin found in the retinal pigment epithelium and has been implicated in the pathogenesis of age-related macular degeneration .

Safety and Hazards

2-Bromo-3,5-dichloro-4-methylpyridine is classified as a warning hazard under the GHS classification. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, and eye protection .

properties

IUPAC Name

2-bromo-3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDVAOYSLNZHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505003
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichloro-4-methylpyridine

CAS RN

344324-94-3
Record name 2-Bromo-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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